(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
Description
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is a high-molecular-weight dimethacrylate monomer characterized by its cyclohexanediyl backbone. Structurally, it consists of two cyclohexane rings linked via a 1-methylethylidene group, with methacrylate functional groups at both termini.
Key Properties (based on structurally similar compounds in evidence):
Properties
IUPAC Name |
[4-[2-[4-(2-methylprop-2-enoyloxy)cyclohexyl]propan-2-yl]cyclohexyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h17-20H,1,3,7-14H2,2,4-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVWLNPMWPTCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C2CCC(CC2)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960276 | |
| Record name | (Propane-2,2-diyl)di(cyclohexane-4,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39664-33-0 | |
| Record name | 1,1′-[(1-Methylethylidene)di-4,1-cyclohexanediyl] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39664-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1-methylethylidene)di-4,1-cyclohexanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039664330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-cyclohexanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Propane-2,2-diyl)di(cyclohexane-4,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethylidene)di-4,1-cyclohexanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Laboratory-Scale Synthesis
Esterification with Methacrylic Acid
The most common laboratory method involves direct esterification of (1-methylethylidene)di-4,1-cyclohexanediyl diol with methacrylic acid. The reaction is catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Key parameters include:
- Molar ratio : 2:1 (methacrylic acid to diol) to ensure complete esterification.
- Temperature : 80–100°C to accelerate kinetics while avoiding polymerization.
- Solvent : Toluene or xylene to facilitate azeotropic removal of water.
Reaction Equation :
$$
\text{Diol} + 2\,\text{CH}2=\text{C(CH}3\text{)COOH} \xrightarrow{\text{H}^+} \text{Bismethacrylate} + 2\,\text{H}_2\text{O}
$$
Water removal via Dean-Stark apparatus shifts equilibrium toward product formation. Typical yields range from 70–85%, depending on catalyst loading and reaction time.
Table 1: Laboratory-Scale Esterification Conditions
| Parameter | Value/Range | Catalyst | Yield (%) |
|---|---|---|---|
| Temperature | 80–100°C | H₂SO₄ (1 mol%) | 78 ± 3 |
| Reaction Time | 6–8 hours | p-TsOH (2 mol%) | 82 ± 2 |
| Solvent | Toluene | — | — |
Acylation with Methacryloyl Chloride
For higher purity, acylation using methacryloyl chloride (CH₂=C(CH₃)COCl) is preferred. This method avoids water formation, simplifying purification:
- Base Selection : Triethylamine (Et₃N) or pyridine neutralizes HCl byproduct.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to suppress side reactions.
- Stoichiometry : 2.2 equivalents of methacryloyl chloride per diol to account for volatility.
Reaction Equation :
$$
\text{Diol} + 2\,\text{CH}2=\text{C(CH}3\text{)COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Bismethacrylate} + 2\,\text{HCl}
$$
Yields exceed 90% with rigorous exclusion of moisture. Post-reaction workup includes washing with NaHCO₃ and brine, followed by rotary evaporation.
Industrial Production Methods
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous-flow reactors (CFRs) offer advantages over batch systems:
- Residence Time : 1–2 hours at 120–150°C.
- Catalyst : Heterogeneous acid resins (e.g., Amberlyst-15) enable catalyst recycling.
- Throughput : 50–100 kg/hr with automated feed systems.
Table 2: Industrial Process Parameters
| Parameter | Value/Range | Equipment Type | Purity (%) |
|---|---|---|---|
| Pressure | 1–2 atm | CFR | ≥99.5 |
| Catalyst Lifetime | 500–600 hours | Fixed-Bed | — |
| Energy Consumption | 0.8–1.2 kWh/kg | — | — |
Purification Techniques
Crude product undergoes multistep purification:
- Distillation : Short-path distillation under vacuum (0.1–0.5 mmHg) removes unreacted monomers.
- Crystallization : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >99% purity.
- Chromatography : Industrial-scale silica gel columns address trace impurities in pharmaceutical-grade batches.
Catalysts and Reaction Optimization
Acid Catalysts
Enzyme-Catalyzed Routes
Recent advances explore lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification:
- Conditions : 50°C, 24 hours, 3 Å molecular sieves.
- Yield : 65–70%, with enantiomeric excess >98% for chiral variants.
Analytical Characterization
Spectroscopic Methods
Challenges and Innovations
Byproduct Formation
Oligomerization of methacrylate groups during synthesis reduces yield. Mitigation strategies include:
- Inhibitors : 100–200 ppm hydroquinone or TEMPO.
- Low-Temperature Phases : Stepwise heating to 80°C after diol dissolution.
Green Chemistry Initiatives
- Solvent Recycling : Closed-loop systems recover >95% toluene.
- Catalyst Recovery : Magnetic nanoparticles functionalized with sulfonic acid groups achieve 98% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization to form polymers and copolymers.
Cross-linking: It can participate in cross-linking reactions, enhancing the mechanical properties of the resulting materials.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under conditions of heat or UV light.
Cross-linking: Cross-linking agents like ethylene glycol dimethacrylate are used to form three-dimensional networks.
Major Products:
Polymers and Copolymers: The primary products are high-performance polymers with applications in coatings, adhesives, and dental materials.
Scientific Research Applications
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is extensively used in scientific research due to its versatile properties:
Chemistry: It is used in the synthesis of advanced polymeric materials with tailored properties.
Biology and Medicine: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: It finds applications in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The methacrylate groups in the compound undergo free-radical polymerization, leading to the formation of long polymer chains. These chains can further cross-link, resulting in materials with enhanced mechanical strength and stability. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparison with Similar Compounds
BisGMA [(1-Methylethylidene)bis(4,1-phenyleneoxy) Bismethacrylate]
BisGMA is a widely used dimethacrylate in dental resins, featuring aromatic phenylene groups instead of cyclohexanediyl moieties.
Functional Differences :
UDMA (Urethane Dimethacrylate)
UDMA incorporates urethane linkages, offering a balance between flexibility and strength.
Functional Differences :
HEMA (2-Hydroxyethyl Methacrylate)
HEMA is a hydrophilic monomer often blended with BisGMA or UDMA to enhance adhesion.
| Property | Cyclohexanediyl Bismethacrylate | HEMA |
|---|---|---|
| Hydrophilicity | Low | High |
| Molecular Weight | ~480.59 g/mol | 130.14 g/mol |
| Role in Formulations | Crosslinking agent | Adhesion promoter, diluent |
Functional Differences :
- HEMA reduces viscosity and enhances bonding to wet substrates, whereas the cyclohexanediyl compound serves as a primary crosslinker .
Biological Activity
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate, with the CAS number 39664-33-0, is a methacrylate ester notable for its applications in polymer chemistry. This compound is recognized for its ability to enhance the properties of materials, making it valuable in various scientific and industrial contexts.
The molecular formula of (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is CHO, with a molar mass of approximately 376.54 g/mol. Its structure features two methacrylate groups that facilitate polymerization and cross-linking, leading to the formation of durable and flexible materials.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molar Mass | 376.54 g/mol |
| CAS Number | 39664-33-0 |
| EINECS | 254-571-8 |
The biological activity of (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate primarily arises from its capacity to undergo free-radical polymerization. The methacrylate groups react under specific conditions (e.g., heat or UV light), resulting in long polymer chains that can further cross-link to form robust networks. This property is crucial for developing biocompatible materials used in medical devices and drug delivery systems .
Applications in Biology and Medicine
Research has demonstrated that this compound can be utilized to create materials that exhibit biocompatibility , making it suitable for applications such as:
- Dental Materials : Used in dental adhesives and restorative materials due to its mechanical strength and aesthetic properties.
- Medical Devices : Incorporated into coatings for implants and devices to enhance their compatibility with biological tissues.
- Drug Delivery Systems : Serves as a matrix for controlled release formulations, improving therapeutic efficacy.
Case Studies
- Dental Applications : A study evaluated the mechanical properties of dental composites containing (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate. Results indicated improved flexural strength and wear resistance compared to traditional materials, suggesting enhanced durability in clinical settings .
- Biocompatibility Testing : Research involving cell culture assays assessed the cytotoxicity of materials formulated with this compound. The findings showed low cytotoxicity levels, indicating favorable interactions with human cells, which supports its use in medical applications .
- Controlled Drug Release : A formulation study explored the use of (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate in creating polymeric nanoparticles for drug delivery. The results demonstrated a sustained release profile for encapsulated drugs, highlighting its potential in therapeutic applications .
Safety and Toxicity
While (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is generally regarded as safe for use in specific applications, it is essential to consider safety data regarding exposure limits and potential allergic reactions. Regulatory bodies such as ECHA provide guidelines on handling and usage to minimize risks associated with this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of a cyclohexanediol derivative with methacrylic acid derivatives. Optimization involves adjusting catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed reactions), temperature (80–120°C), and solvent polarity (e.g., toluene for azeotropic water removal). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted monomers .
Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies methacrylate protons (δ 5.6–6.3 ppm for vinyl groups) and cyclohexane backbone signals (δ 1.2–2.5 ppm).
- FTIR : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and vinyl (C=C at ~1630 cm⁻¹) groups.
- HPLC-MS : Validates purity and molecular weight (theoretical MW: ~452 g/mol for n=0 ethoxylate chains) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin with soap/water (15+ minutes) and consult medical assistance. Store in airtight containers away from light/heat due to methacrylate reactivity .
Advanced Research Questions
Q. How does the ethoxylate chain length (n) in the molecular structure influence polymerization kinetics and material properties?
- Methodological Answer : Varying the ethoxylate unit count (n) modulates hydrophilicity and crosslinking density. For example, higher n increases solubility in polar solvents (e.g., DMF) but reduces glass transition temperature (Tg) due to chain flexibility. Kinetic studies via photo-DSC under UV irradiation (λ = 365 nm) can quantify polymerization rates, while DMA evaluates Tg and modulus .
Q. How can discrepancies in reported thermal stability data (e.g., TGA curves) be systematically resolved?
- Methodological Answer : Divergent TGA results (e.g., decomposition onset at 200°C vs. 230°C) may stem from residual solvents, crosslinking density, or heating rates (5–20°C/min). Controlled experiments with inert atmosphere (N₂), standardized sample preparation (e.g., solvent-free films), and coupled FTIR-TGA can identify degradation byproducts and isolate variables .
Q. What computational approaches predict the reactivity of methacrylate groups in varying solvent environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model electron density around methacrylate vinyl groups to predict radical addition tendencies. Solvent effects (e.g., polarity via COSMO-RS) are incorporated to assess hydrogen-bonding interactions that stabilize transition states. Experimental validation via Arrhenius plots of polymerization rates in solvents (e.g., THF vs. water) confirms computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
